Methyl 3,5-dimethoxybenzoate
Overview
Description
Methyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (–OCH₃), and the carboxylic acid group is esterified with a methyl group (–COOCH₃). This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Mechanism of Action
Mode of Action
It is known that the compound has been used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .
Biochemical Pathways
Methyl 3,5-dimethoxybenzoate may be involved in various biochemical pathways. For instance, it has been used in the synthesis of mycophenolic acid and its analogues, which suggests it may play a role in the biochemical pathways related to these compounds . .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that the compound has been used in the synthesis of mycophenolic acid and its analogues, suggesting it may have a role in the production of these compounds .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethoxybenzoate can be synthesized through the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Bromination: this compound undergoes bromination to form brominated derivatives.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to introduce alkyl groups onto the aromatic ring.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Friedel-Crafts Alkylation: Alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Brominated derivatives: from bromination.
3,5-Dimethoxybenzoic acid: from hydrolysis.
Alkylated aromatic compounds: from Friedel-Crafts alkylation
Scientific Research Applications
Methyl 3,5-dimethoxybenzoate is utilized in various scientific research applications:
Organic Synthesis: It serves as a starting material for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of intermediates for drugs such as mycophenolic acid and its analogues.
Material Science: It is employed in the preparation of functional materials with specific properties for industrial applications.
Comparison with Similar Compounds
- Methyl 3,4-dimethoxybenzoate
- Methyl 3,5-dihydroxybenzoate
- Methyl 3,5-dimethylbenzoate
Comparison: Methyl 3,5-dimethoxybenzoate is unique due to the presence of two methoxy groups at positions 3 and 5, which significantly influence its chemical reactivity and properties. Compared to methyl 3,4-dimethoxybenzoate, the position of the methoxy groups alters the compound’s electronic distribution and reactivity. Methyl 3,5-dihydroxybenzoate, with hydroxyl groups instead of methoxy groups, exhibits different hydrogen bonding and solubility properties. Methyl 3,5-dimethylbenzoate, with methyl groups instead of methoxy groups, shows different steric and electronic effects .
Properties
IUPAC Name |
methyl 3,5-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUIOVUOFQKWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175838 | |
Record name | Methyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-37-0 | |
Record name | Methyl 3,5-dimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,5-dimethoxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65605 | |
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Record name | Methyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 3,5-dimethoxybenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9EZE98DK4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3,5-dimethoxybenzoate in organic synthesis?
A1: this compound is a versatile building block in organic synthesis. Its structure, featuring a benzene ring with two methoxy groups and an ester functionality, allows for diverse chemical transformations. For example, it can be used as a starting material to create bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions []. It also serves as a precursor for synthesizing 3,5-dimethoxybenzaldehyde, a valuable compound in various applications []. Additionally, it's a key component in the production of 3,5-dimethoxyphthalic anhydride, a precursor to substituted anthraquinones and hypericin derivatives [].
Q2: Can you elaborate on the synthesis of 3,5-dimethoxybenzaldehyde from this compound?
A2: The synthesis of 3,5-dimethoxybenzaldehyde involves a two-step process. First, this compound is synthesized from 3,5-dihydroxybenzoic acid through esterification with dimethyl sulfate under alkaline conditions. Subsequently, catalytic hydrogenation using a MnOx/y-Al2O3 catalyst converts the ester to 3,5-dimethoxybenzaldehyde with a high yield [].
Q3: Are there any unique reactions associated with this compound?
A3: Research has revealed an unusual reaction between this compound and Thallium(III) trinitrate in the presence of trifluoroacetic acid []. While the specific details of this reaction are not elaborated upon in the provided abstracts, it highlights the compound's potential to undergo unexpected transformations, opening avenues for further investigation.
Q4: How does the bromination of this compound proceed?
A4: The bromination of this compound is influenced by the directing effects of the substituents on the aromatic ring. Studies have shown that by carefully controlling the reaction conditions, it's possible to selectively obtain different brominated derivatives [, ]. This selectivity is crucial in synthetic pathways where specific isomers are desired, such as in the synthesis of Mycophenolic acid, where a controlled bromination step is employed to obtain a key intermediate [].
Q5: What insights have been gained from studying the bromination of this compound and similar compounds?
A5: Research on the bromination of this compound and analogous anisoles has revealed crucial factors governing the selectivity of bromination in these systems []. Steric hindrance around the methoxy groups and the reaction kinetics versus thermodynamics play a significant role in determining the final product distribution. These insights contribute to a better understanding of aromatic electrophilic substitution reactions and their manipulation for desired synthetic outcomes.
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